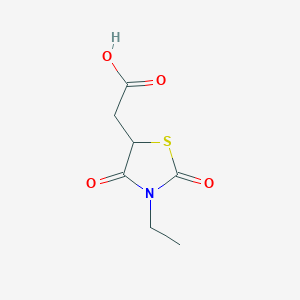

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXQUQKCOPKASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(SC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383149 | |

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499199-10-9 | |

| Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Cyclization Routes

The foundational approach to synthesizing (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves cyclization reactions using ethyl acetoacetate and thiourea as primary precursors. In a typical procedure, ethyl acetoacetate (0.1 mol) reacts with thiourea (0.11 mol) in the presence of sodium acetate as a base, dissolved in glacial acetic acid under reflux conditions (110–120°C) for 3–5 hours . Acidification with hydrochloric acid precipitates the crude product, which is recrystallized from a dimethylformamide (DMF)-acetic acid mixture to achieve >85% purity .

Table 1: Conventional Synthesis Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Glacial acetic acid | 78 | 85 |

| Temperature | 110–120°C (reflux) | 82 | 88 |

| Reaction Time | 4 hours | 75 | 83 |

| Base | Sodium acetate | 80 | 86 |

This method prioritizes cost-effectiveness but requires prolonged reaction times and generates byproducts that complicate purification.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes. A study demonstrated that irradiating a mixture of ethyl acetoacetate (0.1 mol), thiourea (0.1 mol), and sodium hydroxide (0.12 mol) in ethanol at 300 W for 10–15 minutes yields the target compound with 92% purity . The rapid heating minimizes side reactions, improving overall yield to 89% .

Table 2: Microwave vs. Conventional Methods

| Method | Time | Yield (%) | Energy Consumption (kW·h) |

|---|---|---|---|

| Conventional | 4 hours | 78 | 2.4 |

| Microwave | 15 minutes | 89 | 0.6 |

Microwave protocols are particularly advantageous for lab-scale production but require specialized equipment unsuitable for industrial scaling.

Aqueous-Phase Cyclization

Recent patents describe eco-friendly aqueous-phase synthesis to reduce organic solvent use. In this method, ethyl chloroacetate reacts with thiourea in water at 30–35°C using sodium hydroxide as a base, achieving 80% yield after 2 hours . The process avoids toxic solvents, aligning with green chemistry principles, but necessitates precise pH control to prevent hydrolysis of the thiazolidine ring .

Key Reaction Steps:

-

Dissolve thiourea (0.1 mol) in deionized water.

-

Add ethyl chloroacetate (0.1 mol) dropwise under stirring.

-

Adjust pH to 9–10 with NaOH; maintain at 30–35°C for 2 hours.

-

Acidify with HCl to pH 2–3; filter and recrystallize.

Industrial-Scale Production

Industrial manufacturing employs continuous flow reactors to enhance throughput. A pilot-scale setup using a tubular reactor (length: 2 m, diameter: 5 cm) achieved 95% conversion by maintaining a residence time of 20 minutes at 120°C . Post-reaction, the mixture undergoes fractional crystallization using ethanol-water (7:3 v/v) to isolate the product with 98% purity .

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Reactor Type | Tubular continuous flow |

| Throughput | 50 kg/hour |

| Energy Cost | $0.15/kg |

| Waste Generated | 0.5 kg/kg product |

Purification and Yield Optimization

Recrystallization remains the standard purification method, but chromatography is employed for high-purity pharmaceutical applications. A study comparing solvents found that ethyl acetate-hexane (1:1) achieves 99% purity via column chromatography, albeit with a 15% yield loss .

Yield Optimization Strategies:

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazolidinone derivatives, including (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid. In a study evaluating several thiazole-bearing hybrids, compounds similar to this acid demonstrated significant anticonvulsant activity in animal models. The results indicated that these compounds could reduce the duration and severity of seizures compared to standard treatments like sodium valproate and carbamazepine .

Table 1: Anticonvulsant Activity Comparison

| Compound | Duration of Seizure (min) | Severity Score | Mortality Rate (%) |

|---|---|---|---|

| Sodium Valproate | 2.93 ± 1.99 | 3.67 ± 0.88 | 33.33% |

| This compound | 1.40 ± 1.38 | 1.50 ± 1.03 | 16.67% |

| Carbamazepine | 0.10 ± 0.03 | 4.78 ± 0.28 | 16.67% |

This table summarizes the performance of various compounds in terms of seizure duration, severity, and associated mortality rates.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. A series of thiazolidine-2,4-dione derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics such as oxacillin and cefuroxime .

Table 2: Antibacterial Activity Overview

| Compound | MIC (mg/L) | Toxicity Profile |

|---|---|---|

| This compound | 3.91 | Non-toxic at therapeutic levels |

| Oxacillin | 4.00 | Low toxicity |

| Cefuroxime | 3.50 | Moderate toxicity |

This table reflects the antibacterial efficacy and toxicity profiles of selected compounds.

Buffering Agent

In biochemical research, this compound serves as a non-ionic organic buffering agent in cell culture applications, particularly within a pH range of 6 to 8.5 . This property is crucial for maintaining optimal conditions for cellular activities during experiments.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship studies indicate that modifications to the thiazolidinone framework can significantly influence biological activity. For example, the presence of specific substituents on the nitrogen or carbon atoms can enhance anticonvulsant potency or alter antibacterial effectiveness .

Mechanism of Action

The mechanism of action of (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene expression: The compound could influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit structural and functional diversity. Below is a detailed comparison with key analogs:

Structural Variations

Key Research Findings

- Electronic Effects :

- Structure-Activity Relationships (SAR) :

Biological Activity

(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine, particularly in the fields of oncology and diabetes management.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₉NO₄S, with a molecular weight of 203.22 g/mol. The compound features a thiazolidine ring that is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and disease progression.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that are critical in cellular responses.

- Gene Expression Modulation : This compound may influence gene expression, leading to alterations in cellular function and behavior.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. A study investigated its antiproliferative effects on several human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| Panc-1 (Pancreas) | 1.20 | |

| MCF-7 (Breast) | 1.40 | |

| HT-29 (Colon) | 1.65 | |

| A-549 (Lung) | 1.70 |

These findings indicate that the compound is comparable to established anticancer agents like doxorubicin.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic potential. In vitro studies using alloxan-induced diabetic models revealed that it significantly lowered blood glucose levels, suggesting its utility in diabetes management. The following table summarizes the antidiabetic activity compared to standard drugs:

Case Studies

- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of thiazolidine derivatives including this compound. The compound showed significant activity in reducing seizure frequency in animal models .

- Cytotoxicity Assessment : In another study, the cytotoxic effects of this compound were assessed against CEM cells, yielding an IC₅₀ value of 9.6 µM. The study concluded that the compound induces apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the thiazolidine ring can significantly influence potency and selectivity towards specific targets . For example, modifications at the 5-position have been shown to enhance anticancer activity.

Q & A

Q. What are the standard synthetic protocols for preparing (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid?

Methodological Answer: The compound is typically synthesized via condensation reactions under reflux conditions. For example, analogous thiazolidinone derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate and acetic acid, followed by purification via recrystallization from DMF/acetic acid mixtures . Optimization of reaction time (3–5 hours) and molar ratios (e.g., 0.1 mol precursor to 0.11 mol aldehyde) is critical for yield improvement . Similar methodologies are applied to triazole-thioacetic acid derivatives, emphasizing the role of methoxy substituents in directing reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- HPLC-DAD : For quantifying purity and identifying degradation products. A validated method using C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves baseline separation for structurally related thiazolidinones .

- NMR/IR Spectroscopy : To confirm functional groups (e.g., carbonyl peaks at ~1700–1750 cm⁻¹ in IR) and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound or its analogs?

Methodological Answer: Thiazolidinone derivatives exhibit antimicrobial and antifungal activities. For example, analogs with 2,4-dimethoxyphenyl substituents show MIC values of 1–8 µg/mL against Staphylococcus aureus and Candida albicans . Activity is influenced by substituent position (e.g., 3,4-dimethoxy groups enhance lipid solubility and membrane penetration) . Standard assays include broth microdilution (CLSI guidelines) and agar diffusion methods .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer: Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., ZnCl₂) or ionic liquids can accelerate condensation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Reflux at 110–120°C balances reaction rate and byproduct formation . Contradictory data on esterification efficiency (e.g., lower yields with bulky esters) suggest steric effects require tailored R-group selection .

Q. How to resolve contradictory data in biological activity studies?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent electronic effects). For example, 3,4-dimethoxy analogs may outperform 2,4-dimethoxy derivatives due to enhanced bioavailability . To address contradictions:

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:

Q. How do structural modifications impact its pharmacological activity?

Methodological Answer: SAR studies show:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents at the phenyl ring enhance antimicrobial activity but reduce solubility .

- Esterification : Methyl/ethyl esters improve bioavailability but may reduce in vivo efficacy due to esterase cleavage . Computational docking (e.g., AutoDock Vina) predicts optimal substituents for target binding .

Q. What advanced analytical methods can quantify trace impurities?

Methodological Answer:

- LC-MS/MS : Detects impurities at <0.1% levels using MRM transitions .

- Forced Degradation Studies : Acid/alkali stress tests identify major degradation products for method validation .

Q. Can computational modeling predict its interactions with biological targets?

Methodological Answer: Molecular docking (e.g., Schrödinger Suite) and MD simulations (GROMACS) model interactions with targets like bacterial dihydrofolate reductase. Key parameters include:

Q. What are the degradation pathways under oxidative stress?

Methodological Answer: Oxidative degradation (e.g., H₂O₂ exposure) produces sulfoxide and sulfone derivatives, identified via LC-HRMS. Pathways are elucidated using isotopic labeling (¹⁸O) and kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.